Benzaldehyde (5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone Benzaldehyde (5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC0860387
InChI: InChI=1S/C19H15N5S2/c1-13-21-17(23-20-12-14-8-4-2-5-9-14)16-18(22-13)24(19(25)26-16)15-10-6-3-7-11-15/h2-12H,1H3,(H,21,22,23)/b20-12+
SMILES: CC1=NC2=C(C(=N1)NN=CC3=CC=CC=C3)SC(=S)N2C4=CC=CC=C4
Molecular Formula: C19H15N5S2
Molecular Weight: 377.5 g/mol

Benzaldehyde (5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone

CAS No.:

Cat. No.: VC0860387

Molecular Formula: C19H15N5S2

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde (5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone -

Specification

Molecular Formula C19H15N5S2
Molecular Weight 377.5 g/mol
IUPAC Name 7-[(2E)-2-benzylidenehydrazinyl]-5-methyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione
Standard InChI InChI=1S/C19H15N5S2/c1-13-21-17(23-20-12-14-8-4-2-5-9-14)16-18(22-13)24(19(25)26-16)15-10-6-3-7-11-15/h2-12H,1H3,(H,21,22,23)/b20-12+
Standard InChI Key SAZHRZSEBIOBLJ-UDWIEESQSA-N
Isomeric SMILES CC1=NC(=C2C(=N1)N(C(=S)S2)C3=CC=CC=C3)N/N=C/C4=CC=CC=C4
SMILES CC1=NC2=C(C(=N1)NN=CC3=CC=CC=C3)SC(=S)N2C4=CC=CC=C4
Canonical SMILES CC1=NC(=C2C(=N1)N(C(=S)S2)C3=CC=CC=C3)NN=CC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator